molecular formula C8H6N2S3 B1677276 Oltipraz CAS No. 64224-21-1

Oltipraz

Cat. No.: B1677276
CAS No.: 64224-21-1
M. Wt: 226.3 g/mol
InChI Key: CKNAQFVBEHDJQV-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

Oltipraz plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is the nuclear factor erythroid 2-related factor 2 (Nrf2), which is a key regulator of the antioxidant response. This compound activates Nrf2, leading to the induction of detoxification enzymes such as glutathione S-transferase and NAD(P)H:quinone oxidoreductase . These interactions enhance the body’s ability to detoxify carcinogens and protect against oxidative stress.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In glioblastoma cells, this compound induces the generation of reactive oxygen species, mitochondrial depolarization, caspase 3/7-mediated apoptosis, nuclear condensation, and DNA fragmentation . It also decreases the levels of glutathione, vimentin, and β-catenin, which are associated with epithelial-mesenchymal transition. Additionally, this compound has been shown to inhibit angiogenesis, a process critical for tumor growth, by reducing microvessel formation in both human and rodent bioassays .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. This compound inhibits the activity of hypoxia-inducible factor-1α (HIF-1α) by increasing its ubiquitination and degradation . This inhibition is mediated through the p70 ribosomal S6 kinase-1 pathway and the scavenging of hydrogen peroxide. This compound also activates the Nrf2 pathway, leading to the induction of detoxification enzymes and protection against oxidative stress . Furthermore, this compound has been shown to inhibit fatty acid synthesis through the AMPK-S6K1 pathway and the LXRg-SREBP-1c pathway in the liver .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Pharmacokinetic studies have shown that this compound has a short half-life of approximately 4 to 5 hours . Daily administration of this compound can sustain a steady state with insignificant variations. Long-term studies have demonstrated that this compound can promote liver regeneration after partial hepatectomy by enhancing the nuclear translocation of CCAAT/enhancer-binding protein β (C/EBPβ) and the expression of cyclin E .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving liver fibrosis or cirrhosis, this compound treatment showed a trend of decreasing hepatic collagen area and plasma transforming growth factor-β1 levels . High doses of this compound have been associated with adverse effects such as neurotoxicity and gastrointestinal toxicity . In a dose-dependent manner, this compound has been shown to inhibit tumor growth and angiogenesis in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through the activation of the Nrf2 pathway. This activation leads to the induction of detoxification enzymes such as glutathione S-transferase and NAD(P)H:quinone oxidoreductase . This compound also inhibits fatty acid synthesis through the AMPK-S6K1 pathway and the LXRg-SREBP-1c pathway in the liver . Additionally, this compound has been shown to protect against acetaminophen-induced liver injury by inducing NAD(P)H:quinone oxidoreductase expression and enhancing glutathione recovery .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. Pharmacokinetic studies have shown that this compound undergoes metabolism by molecular rearrangement to yield a pyrrolopyrazine derivative, which is further metabolized into multiple conjugates . The absorption of this compound is rapid, with a mean time to peak plasma concentration of approximately 2.2 hours . The distribution of this compound is influenced by its interaction with transporters and binding proteins, which affect its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound involves its nuclear translocation and interaction with specific biomolecules. This compound treatment has been shown to increase the nuclear accumulation of CCAAT/enhancer-binding protein β (C/EBPβ) and enhance its DNA-binding activity . This nuclear translocation is mediated through the phosphatidylinositol 3-kinase pathway and is essential for the promotion of liver regeneration after partial hepatectomy . Additionally, this compound has been shown to inhibit the activity of hypoxia-inducible factor-1α by promoting its ubiquitination and degradation .

Preparation Methods

Synthetic Routes:: Oltipraz can be synthesized through various routes. One common method involves the condensation of 2,3-dimercapto-1-propanol with 1,2-dichloroethane . The reaction proceeds via thiol-disulfide exchange, resulting in the formation of this compound .

Industrial Production:: While this compound is primarily studied in research settings, its industrial-scale production methods are not widely documented. Further research is needed to explore large-scale synthesis and manufacturing processes.

Chemical Reactions Analysis

Reactivity:: Oltipraz undergoes several types of reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: Reduction of the disulfide bond yields the active compound.

    Substitution: this compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions::

    Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Substitution: Alkyl halides or other electrophiles.

Major Products:: The major product of this compound reduction is the active form, which plays a crucial role in its biological effects.

Scientific Research Applications

Cancer Chemoprevention:: Oltipraz’s most notable application lies in its potential to prevent cancer. Studies have demonstrated its efficacy in rodent models, inhibiting tumor formation in various tissues. Its anti-cancer properties make it a promising candidate for further research and clinical investigations .

Comparison with Similar Compounds

Oltipraz’s uniqueness lies in its dual role as a cancer chemopreventive agent and an Nrf2 activator. While other dithiolethiones exist, this compound stands out due to its specific combination of properties.

Properties

IUPAC Name

4-methyl-5-pyrazin-2-yldithiole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S3/c1-5-7(12-13-8(5)11)6-4-9-2-3-10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNAQFVBEHDJQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SSC1=S)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021079
Record name Oltipraz
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URL https://comptox.epa.gov/dashboard/DTXSID7021079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64224-21-1
Record name Oltipraz
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64224-21-1
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Record name Oltipraz [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oltipraz
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12539
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Oltipraz
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759840
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Record name Oltipraz
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347901
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Record name Oltipraz
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Record name Oltipraz
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.833
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Record name OLTIPRAZ
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Record name Oltipraz
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URL http://www.hmdb.ca/metabolites/HMDB0041967
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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